molecular formula C14H18FN3O2 B2915737 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one CAS No. 2380077-50-7

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one

Cat. No.: B2915737
CAS No.: 2380077-50-7
M. Wt: 279.315
InChI Key: YLSZDVZCGAIIHW-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one is a fluorinated organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluoropyrimidinyl group attached to a piperidinyl ring, which is further connected to a pentenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one typically involves multiple steps, starting with the preparation of 5-fluoropyrimidine derivatives. One common approach is the nucleophilic substitution reaction, where a suitable nucleophile attacks the fluoropyrimidine ring to introduce the piperidinyl group. Subsequent steps may include oxidation reactions to form the pentenone structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions can include various oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The fluoropyrimidinyl group can bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one

  • 2-Chloro-5-fluoropyrimidine

  • 1-(5-Fluoro-pyrimidin-2-yl)-ethylamine hydrochloride

Uniqueness: 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one stands out due to its unique combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSZDVZCGAIIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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